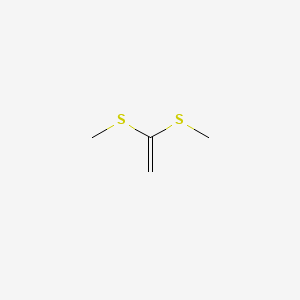

1,1-Bis(methylthio)ethylene

Übersicht

Vorbereitungsmethoden

1,1-Bis(methylthio)ethylene can be synthesized through several methods. One common synthetic route involves the reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple method for the preparation of various derivatives with potential synthetic and pharmacological interest. The reaction conditions are mild, and the yields are generally good.

Analyse Chemischer Reaktionen

1,1-Bis(methylthio)ethylene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocyclic Compounds

1,1-Bis(methylthio)ethylene serves as a crucial intermediate in the synthesis of heterocyclic compounds. It facilitates the formation of various functionalized fused heterocyclic structures, which are of significant interest in medicinal chemistry due to their potential pharmacological activities. For instance, a study demonstrated its use in synthesizing spiro-imidazo pyridine-indene derivatives under mild conditions using ethanol as a solvent and employing an acid catalyst .

Reactivity and Transformation

The compound undergoes several chemical reactions:

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the nitro group to an amino group.

- Substitution : The methylthio groups can be substituted with other nucleophiles under mild conditions .

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, peracids |

| Reduction | Amino derivatives | Hydrogen gas with a catalyst |

| Substitution | Various substituted derivatives | Amines or thiols |

Biological Applications

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. It has been investigated for its effects on prostate cancer cells, showcasing its ability to interact with biological targets effectively .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Studies have suggested that it may inhibit the growth of certain pathogens, making it a candidate for further development in pharmaceuticals aimed at treating infections .

Industrial Applications

Organic Synthesis

In the industrial sector, this compound is utilized as an intermediate in organic synthesis processes. Its unique chemical structure allows for the production of advanced materials and specialty chemicals .

Cosmetic Formulations

The compound's properties have led to its exploration in cosmetic formulations. It is considered for use as a stabilizing agent or active ingredient due to its potential effects on skin bioavailability and efficacy in topical applications .

Case Study 1: Synthesis of Spiro-Imidazo Pyridine-Indene Derivatives

In a study focused on synthesizing spiro-imidazo pyridine-indene derivatives, this compound was reacted with diamines and 1,3-indandione under reflux conditions. The reaction conditions were optimized using p-TSA as a catalyst, demonstrating the compound's versatility in forming complex structures .

Case Study 2: Anticancer Activity Assessment

A study assessed the anticancer properties of this compound on prostate cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 1,1-bis(methylthio)ethylene involves its reactivity with various nucleophiles and electrophiles. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its ability to form stable intermediates and products through nucleophilic and electrophilic reactions.

Vergleich Mit ähnlichen Verbindungen

1,1-Bis(methylthio)ethylene can be compared with other similar compounds, such as:

1,1-Bis(methylthio)-2-nitroethene: This compound is a precursor in the synthesis of this compound and shares similar reactivity.

Ketene dimethyl thioacetal: Another related compound with similar chemical properties and applications.

1,1-Bis(methylsulfanyl)ethene: This compound is structurally similar and exhibits comparable reactivity in chemical reactions.

The uniqueness of this compound lies in its specific reactivity and the potential for the formation of a wide range of derivatives with diverse applications in scientific research and industry.

Biologische Aktivität

1,1-Bis(methylthio)ethylene, also known as ketene dimethyl thioacetal, is a dithioacetal compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.23 g/mol. Its unique structure features two methylthio groups attached to a double bond, which contributes to its reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects.

Synthesis

This compound can be synthesized through several methods that require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Common synthesis routes involve reactions with reagents like oxalyl chloride at low temperatures to produce intermediates useful in further chemical transformations . The compound is typically isolated as a clear liquid with a boiling point around 110 °C.

The primary mechanism of action for this compound revolves around its role as a synthetic building block in organic chemistry. It is particularly effective in one-pot reactions with primary amines and other reagents to synthesize heterocyclic compounds. The resulting derivatives have been associated with various biological activities, including:

- Antibacterial Effects : Certain heterocyclic compounds synthesized using this compound exhibit significant antibacterial properties.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological implications of compounds derived from this compound:

- Study on Anticancer Activity : A study highlighted the synthesis of specific heterocycles that showed potent anticancer activity against MCF-7 breast cancer cells. The modifications introduced by this compound significantly enhanced the stability and efficacy of these compounds .

- Antibacterial Properties : Research indicated that derivatives synthesized from this compound displayed significant antibacterial activity against Gram-positive bacteria. This finding suggests potential applications in developing new antibacterial agents.

- Antiviral Applications : In the context of antiviral research, certain substituted cyclobutane analogs derived from this compound were noted for their ability to inhibit viral replication, showcasing the compound's versatility in pharmaceutical applications .

Eigenschaften

IUPAC Name |

1,1-bis(methylsulfanyl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCGAESAURTGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199112 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51102-74-0 | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-(Dimethylthio)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,1-Bis(methylthio)ethylene in cycloaddition reactions?

A: this compound acts as a valuable dienophile in [2+2] cycloaddition reactions. Research demonstrates its successful utilization in reactions with 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives, resulting in the formation of cyclobutane rings. [] This reaction is particularly notable as it can be catalyzed by a chiral titanium reagent, leading to the production of enantiomerically enriched cyclobutanes. [] This methodology holds promise for synthesizing chiral compounds with potential applications in pharmaceuticals and other fields.

Q2: How does the structure of this compound influence its reactivity?

A: The presence of two sulfur atoms directly bonded to the ethylene moiety significantly impacts the reactivity of this compound. The sulfur atoms, with their lone electron pairs, can influence the electron density distribution across the double bond, potentially affecting its ability to participate in cycloaddition reactions. [] Further studies on the conformational composition of this compound aim to provide a deeper understanding of how its structure dictates its reactivity in various chemical transformations. [, ]

Q3: Are there alternative reagents to this compound in cycloaddition reactions?

A: While this compound serves as an effective dienophile in [2+2] cycloadditions, other reagents can also be employed. For instance, arylmethylenemalonaldehydes have been successfully reacted with various olefins, including 2-methylpropane, 1,1-diphenylethylene, styrene, ethyl vinyl ether, 1,1-dimethoxyethylene, and this compound, to generate substituted 3,4-dihydro-2H-pyran-5-carboxaldehydes. [] The choice of reagent ultimately depends on the specific reaction conditions and desired product.

Q4: What analytical techniques are employed to study this compound and its reactions?

A: Researchers utilize various analytical methods to characterize this compound and investigate its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is instrumental in studying the conformational equilibria of compounds like 2-ethoxy-4-aryl-3,4-dihydropyran-5-carboxaldehydes, which are synthesized using this compound as a reagent. [] Furthermore, X-ray crystallography has been used to confirm the structure of compounds derived from reactions involving this compound, such as trans-2-ethoxy-4-(4-chlorophenyl)-3,4-dihydropyran-5-carboxaldehyde. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.